3'-Hydroxy-4'-methoxyflurbiprofen
Overview
Description
3’-Hydroxy-4’-methoxyflurbiprofen: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is structurally characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the biphenyl ring. It is known for its anti-inflammatory and analgesic properties, similar to its parent compound, flurbiprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-methoxyflurbiprofen typically involves the hydroxylation and methoxylation of flurbiprofen. One common method includes the use of chiral-phase high-performance liquid chromatography (HPLC) for the separation and resolution of the enantiomers of flurbiprofen and its metabolites . The process involves:
Hydroxylation: Flurbiprofen undergoes hydroxylation to form 4’-hydroxyflurbiprofen.
Methoxylation: The 4’-hydroxyflurbiprofen is further methylated to yield 3’-hydroxy-4’-methoxyflurbiprofen.
Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-methoxyflurbiprofen may involve large-scale chromatographic techniques for the separation and purification of the compound from reaction mixtures. The use of chiral stationary phases and specific mobile phase additives can enhance the efficiency of the separation process .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-4’-methoxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
3’-Hydroxy-4’-methoxyflurbiprofen has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic studies for the separation and analysis of enantiomers.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to flurbiprofen.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in the production of prostaglandins, thereby reducing inflammation and pain . The compound may also interact with other molecular targets and pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar anti-inflammatory properties.
Flurbiprofen: The parent compound, widely used as an NSAID.
Ibuprofen: A structurally related NSAID with similar pharmacological effects.
Uniqueness: 3’-Hydroxy-4’-methoxyflurbiprofen is unique due to its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of both hydroxy and methoxy groups on the biphenyl ring can affect its solubility, metabolic stability, and interaction with biological targets .
Properties
IUPAC Name |
2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCTEVDJGVPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984566 | |
Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-42-3 | |
Record name | 3'-Hydroxy-4'-methoxyflurbiprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXY-4'-METHOXYFLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V79WW3L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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